molecular formula C12H15NO3 B1599172 Ethyl 2-oxo-2-(phenethylamino)acetate CAS No. 82756-06-7

Ethyl 2-oxo-2-(phenethylamino)acetate

Cat. No. B1599172
CAS RN: 82756-06-7
M. Wt: 221.25 g/mol
InChI Key: OHNZGTYWJOYRPX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(phenethylamino)acetate is a chemical compound with the CAS Number 82756-06-7 . It has a molecular formula of C12H15NO3 . The IUPAC name for this compound is ethyl 2-oxo-2-(2-phenylethylamino)acetate . It is also known as ethyl anilino (oxo)acetate . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-oxo-2-(phenethylamino)acetate is 1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(phenethylamino)acetate is a solid at room temperature . It has a molecular weight of 193.2 . The compound is sealed in dry storage at room temperature .

Safety And Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNZGTYWJOYRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400023
Record name ethyl 2-oxo-2-(phenethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(phenethylamino)acetate

CAS RN

82756-06-7
Record name ethyl 2-oxo-2-(phenethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

181 g (1.24 mol) of diethyl oxalate and 500 ml of toluene were placed in a flask, to which 100 g (825 mmol) of 2-phenethylamine was added dropwise at room temperature for 45 minutes. The reaction mixture was heated at 60° C. for two hours, and was further reacted at 75° C. for two hours. The solution was then concentrated at room temperature until the residual quantity of toluene became about 50 ml. The generated precipitation was filtered off and washed with about 50 ml of toluene. 400 ml of hexane was added to the filtrate at 50° C., so as to precipitate crystals. The mixture was further cooled down to 5° C. and stirred for 30 minutes. Then, resulting crystals were filtered, washed with hexane, and dried to obtain 158 g (710 mmol, yield 86%) of ethyl N-(2-phenylethyl)oxamate as white crystals.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-(phenethylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-2-(phenethylamino)acetate

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